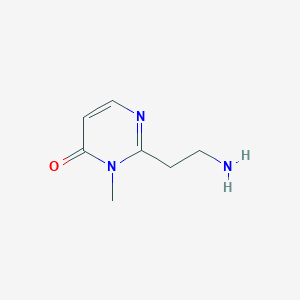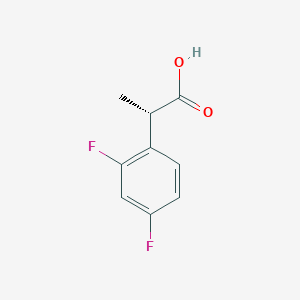
(S)-2-(2,4-Difluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,4-difluorophenyl)propanoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a propanoic acid group attached to a difluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,4-difluorobenzene.
Functional Group Introduction:
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography may be employed.
Industrial Production Methods: In an industrial setting, the production of (2S)-2-(2,4-difluorophenyl)propanoic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: This method involves the reduction of a precursor compound in the presence of a catalyst to introduce the desired functional groups.
Continuous Flow Synthesis: This technique allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-(2,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-2-(2,4-difluorophenyl)propanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound’s structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) makes it a candidate for the development of new therapeutic agents with anti-inflammatory properties.
Industry: In the industrial sector, (2S)-2-(2,4-difluorophenyl)propanoic acid is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2RS)-2-(4-Formylphenyl)propanoic Acid: This compound shares a similar propanoic acid group but differs in the substituents on the phenyl ring.
(2RS)-2-(4-Butylphenyl)propanoic Acid: Another similar compound with a butyl group instead of fluorine atoms on the phenyl ring.
Uniqueness: The presence of two fluorine atoms on the phenyl ring of (2S)-2-(2,4-difluorophenyl)propanoic acid imparts unique electronic properties, making it distinct from other similar compounds. These fluorine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C9H8F2O2 |
|---|---|
Molekulargewicht |
186.15 g/mol |
IUPAC-Name |
(2S)-2-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
MUQVSIADQYTHLW-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)C(=O)O |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


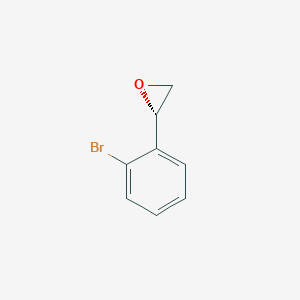
![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
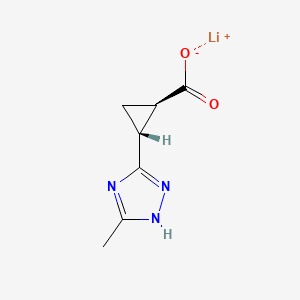
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
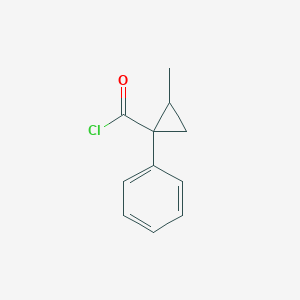
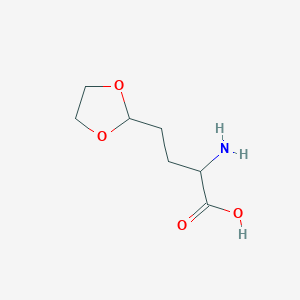
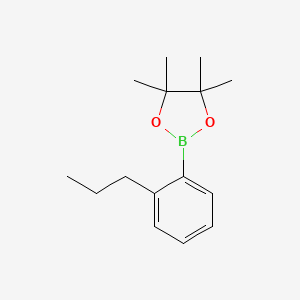
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
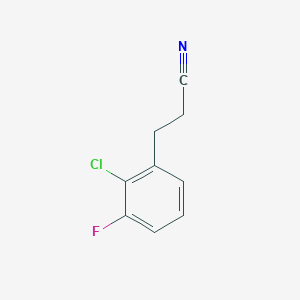
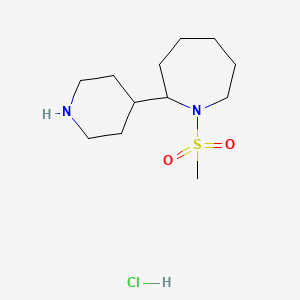
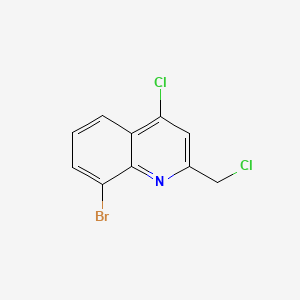
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
